2-Butanone, 4-amino-1-bromo-
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Overview
Description
2-Butanone, 4-amino-1-bromo- is an organic compound with the molecular formula C4H8BrNO It is a derivative of butanone, where the hydrogen atom at the fourth position is replaced by an amino group and the hydrogen atom at the first position is replaced by a bromine atom
Synthetic Routes and Reaction Conditions:
Bromination of 2-Butanone: The preparation of 2-Butanone, 4-amino-1-bromo- can begin with the bromination of 2-butanone. This involves the addition of bromine to 2-butanone in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated product can then undergo amination. This step involves the reaction of the brominated intermediate with ammonia or an amine under controlled conditions to introduce the amino group at the fourth position.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: 2-Butanone, 4-amino-1-bromo- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Oxidation: Oximes or nitro compounds.
Reduction: Amines or alcohols.
Scientific Research Applications
2-Butanone, 4-amino-1-bromo- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-amino-1-bromo- depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
1-Bromo-2-butanone: Similar in structure but lacks the amino group at the fourth position.
4-Amino-2-butanone: Similar but lacks the bromine atom at the first position.
2-Butanone: The parent compound without any substitutions.
Uniqueness: 2-Butanone, 4-amino-1-bromo- is unique due to the presence of both an amino group and a bromine atom, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-amino-1-bromobutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c5-3-4(7)1-2-6/h1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMWWNJILVEDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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